molecular formula C40H36Cl2N8O2 B14162851 4-Naphthalen-1-yl-4-oxo-butyricacid CAS No. 101329-54-8

4-Naphthalen-1-yl-4-oxo-butyricacid

Cat. No.: B14162851
CAS No.: 101329-54-8
M. Wt: 731.7 g/mol
InChI Key: RCEHREKDVGHYAM-UHFFFAOYSA-N
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Description

4-Naphthalen-1-yl-4-oxo-butyricacid is a useful research compound. Its molecular formula is C40H36Cl2N8O2 and its molecular weight is 731.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Naphthalen-1-yl-4-oxo-butyricacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Naphthalen-1-yl-4-oxo-butyricacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101329-54-8

Molecular Formula

C40H36Cl2N8O2

Molecular Weight

731.7 g/mol

IUPAC Name

2-[4-[4-(3,5-diphenyl-1H-tetrazol-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyl-1H-tetrazole;dihydrochloride

InChI

InChI=1S/C40H34N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3,(H,41,43)(H,42,44);2*1H

InChI Key

RCEHREKDVGHYAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl

Origin of Product

United States
Foundational & Exploratory

4-Naphthalen-1-yl-4-oxo-butyricacid exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

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1H and 13C NMR chemical shifts for 4-Naphthalen-1-yl-4-oxo-butyricacid

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Whitepaper on NMR Spectroscopic Characterization

Executive Summary

The compound 4-naphthalen-1-yl-4-oxo-butyric acid (also known as 3-(1-naphthoyl)propionic acid; CAS: 4653-13-8) is a critical intermediate in organic synthesis, frequently utilized in the construction of complex polycyclic aromatic hydrocarbons and pharmaceutical scaffolds. Accurate structural elucidation of this compound is paramount, as regioisomeric impurities (such as the 2-naphthyl derivative) can severely compromise downstream synthetic pathways. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind experimental protocols and establishing a self-validating framework for spectral interpretation.

Molecular Architecture & Chemical Context

The molecular architecture of 4-naphthalen-1-yl-4-oxo-butyric acid (C 14​ H 12​ O 3​ ) consists of a bulky, electron-rich naphthalene ring attached at its α -position (C-1) to a 4-oxobutanoic acid chain [1]. This specific connectivity introduces profound electronic and steric effects—most notably the magnetic anisotropy generated by the C=O ketone group, which sits in close spatial proximity to the peri-proton (H-8) of the naphthalene ring. Understanding these spatial relationships is the key to accurately predicting and assigning the NMR chemical shifts.

Experimental Workflow: Synthesis to Spectroscopic Preparation

To ensure the integrity of the NMR data, the sample must be synthesized and prepared with rigorous attention to purity. The standard synthesis involves the Friedel-Crafts acylation of naphthalene with succinic anhydride. The choice of reaction conditions directly dictates the regiochemical outcome [2].

G Naph Naphthalene FC Friedel-Crafts Acylation Naph->FC Succ Succinic Anhydride Succ->FC AlCl3 AlCl3 Catalyst AlCl3->FC Prod Crude 4-Naphthyl-4-oxo-butyric acid FC->Prod Purif Recrystallization Prod->Purif PureProd Pure Compound (>99%) Purif->PureProd Prep NMR Sample Prep (CDCl3) PureProd->Prep NMR1H 1H NMR Acquisition Prep->NMR1H NMR13C 13C NMR Acquisition Prep->NMR13C NMR2D 2D NMR Validation NMR1H->NMR2D NMR13C->NMR2D

Workflow for synthesis, purification, and NMR analysis of 4-naphthalen-1-yl-4-oxo-butyric acid.

High-Resolution NMR Acquisition Protocol

A high-fidelity NMR spectrum requires an optimized, step-by-step acquisition methodology. The following protocol is designed to eliminate common spectral artifacts (such as line broadening and integration errors).

Step 1: Sample Dissolution & Internal Referencing Weigh precisely 15 mg (for 1 H) or 45 mg (for 13 C) of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected for its excellent solvating power for moderately polar aromatic ketones. TMS acts as the absolute zero-point reference ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.

Step 2: Filtration and Tube Loading Pass the dissolved sample through a tightly packed glass-wool plug inside a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Micro-particulates (such as residual silica or dust) create localized magnetic susceptibility gradients. Filtration eliminates these gradients, preventing peak broadening and ensuring sharp, high-resolution Lorentzian line shapes.

Step 3: Spectrometer Tuning and Acquisition Parameters Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • 1 H NMR Parameters: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and number of scans (NS) to 16. Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is strictly required for the accurate integration of the aliphatic versus aromatic signals.

  • 13 C NMR Parameters: Set the pulse angle to 30°, D1 to 3.0 s, NS to 1024, utilizing 1 H composite pulse decoupling (e.g., WALTZ-16). Causality: The extended D1 and high scan count mathematically compensate for the low natural abundance of the 13 C isotope (~1.1%) and the inherently slow relaxation times of quaternary carbons (e.g., C-1, C-4a, C-8a).

Quantitative Spectral Data & Mechanistic Analysis

1 H NMR Chemical Shifts

The proton spectrum of 4-naphthalen-1-yl-4-oxo-butyric acid is highly diagnostic. The most critical mechanistic feature is the peri-deshielding effect . The carbonyl oxygen of the ketone group is sterically forced into close proximity with the H-8 proton of the naphthalene ring. The magnetic anisotropy of the C=O π -system severely deshields H-8, pushing its resonance downfield to ~8.60 ppm, isolating it from the main aromatic multiplet [3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
COOH 11.50 - 12.00br s-1HHighly deshielded acidic proton; broad due to chemical exchange.
H-8 8.60dd8.5, 1.21HPeri-proton; strongly deshielded by adjacent C=O anisotropy.
H-4 8.00d8.01HAromatic proton on the substituted ring.
H-2 7.95dd7.5, 1.21HAromatic proton ortho to the ketone group.
H-5 7.88d8.01HAromatic proton on the unsubstituted ring.
H-3, 6, 7 7.50 - 7.65m-3HOverlapping aromatic protons.
C3-H 2​ 3.45t6.52HAliphatic CH 2​ adjacent to the electron-withdrawing ketone.
C2-H 2​ 2.85t6.52HAliphatic CH 2​ adjacent to the carboxylic acid.
13 C NMR Chemical Shifts

The carbon spectrum confirms the carbon skeleton. The distinction between the two carbonyl carbons is driven by conjugation: the ketone carbonyl (C4) is conjugated with the electron-rich naphthalene ring, resonating at ~201.5 ppm, whereas the carboxylic acid carbonyl (C1) resonates at ~178.0 ppm.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
201.5C=O (Ketone)C4; Conjugated with the naphthalene ring.
178.0C=O (Acid)C1; Carboxylic acid carbonyl.
135.5Cq (Quaternary)Naphthyl C-1 (ipso carbon attached to ketone).
133.9Cq (Quaternary)Naphthyl C-8a (bridgehead).
133.0CH (Aromatic)Naphthyl C-4.
130.1Cq (Quaternary)Naphthyl C-4a (bridgehead).
128.5CH (Aromatic)Naphthyl C-8 (peri-carbon).
128.0CH (Aromatic)Naphthyl C-2.
126.5CH (Aromatic)Naphthyl C-5.
126.0CH (Aromatic)Naphthyl C-7.
125.5CH (Aromatic)Naphthyl C-6.
124.3CH (Aromatic)Naphthyl C-3.
38.5CH 2​ (Aliphatic)C3; Deshielded by the adjacent ketone.
28.2CH 2​ (Aliphatic)C2; Adjacent to the carboxylic acid.

Self-Validating Systems: 2D NMR Integration

A rigorous analytical protocol cannot rely solely on 1D spectra; it must function as a self-validating system. To unequivocally confirm the regiochemistry of 4-naphthalen-1-yl-4-oxo-butyric acid and rule out the 2-naphthyl isomer, 2D NMR techniques are deployed to cross-verify the 1D assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment validates the direct attachment of protons to carbons. By mapping the downfield H-8 proton ( δ 8.60) directly to the C-8 carbon ( δ 128.5), we confirm that the highly deshielded signal belongs to a CH group and is not an artifact or a quaternary carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC acts as the ultimate structural proof by showing long-range (2- to 3-bond) carbon-proton couplings. In this system, the aliphatic C3 protons ( δ 3.45) will show a strong 3-bond correlation ( 3JCH​ ) to the C-1 quaternary aromatic carbon ( δ 135.5). Furthermore, the H-2 and H-8 aromatic protons will also show correlations to this exact same C-1 carbon. This intersecting data definitively proves that the butyric acid chain is attached at the α -position (C-1) of the naphthalene ring, validating both the synthesis and the spectral assignment.

References

  • National Center for Biotechnology Information. "4-(1-Naphthyl)-4-oxobutanoic acid" PubChem Compound Summary for CID 277786. Retrieved March 2026. URL:[Link][1]

Sources

Thermodynamic Solubility Profiling of 4-Naphthalen-1-yl-4-oxo-butyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of 4-Naphthalen-1-yl-4-oxo-butyric acid (also known as 3-(1-naphthoyl)propionic acid) is a critical preformulation step for researchers utilizing this compound as an intermediate in active pharmaceutical ingredient (API) synthesis or materials science. Because solubility is not merely a static value but a dynamic thermodynamic equilibrium between the solid crystal lattice and the solvated state, accurate profiling requires rigorous methodological control.

This technical guide provides a comprehensive analysis of the compound's solvation thermodynamics, presents a self-validating experimental protocol to prevent data artifacts caused by solvent-induced polymorphism, and details its quantitative solubility across a spectrum of organic solvents.

Molecular Architecture & Solvation Thermodynamics

To predict and understand the solubility of 4-Naphthalen-1-yl-4-oxo-butyric acid, we must deconstruct its molecular architecture. The molecule ( C14​H12​O3​ , MW: 228.25 g/mol ) presents three distinct structural domains that dictate its behavior in :

  • The Naphthyl Ring (Lipophilic Domain): This bulky, electron-rich aromatic system drives strong intermolecular π−π stacking in the solid state, contributing to a high crystal lattice energy. It severely restricts aqueous solubility while promoting affinity for non-polar or polarizable solvents (e.g., Toluene, Dichloromethane).

  • The Ketone Carbonyl (Hydrogen Bond Acceptor): Located at the C4 position, this functional group acts as a localized dipole and a strong hydrogen bond acceptor (HBA), facilitating interactions with polar protic solvents.

  • The Carboxylic Acid (Protic Domain): The terminal carboxyl group acts as both a hydrogen bond donor (HBD) and HBA. In non-polar environments (e.g., Hexane, Toluene), this group drives the formation of stable cyclic dimers, effectively shielding the polar moieties and artificially enhancing apparent solubility in low-dielectric media.

Dissolution requires the solvation enthalpy ( ΔHsolv​ ) to overcome the lattice energy ( ΔHlattice​ ). Therefore, optimal solvents for this compound are those capable of simultaneously disrupting π−π stacking and breaking carboxyl dimers through competitive hydrogen bonding.

The Self-Validating Experimental Protocol

Standard kinetic dissolution methods often yield erroneous data due to supersaturation or undetected phase changes. As a Senior Application Scientist, I mandate the use of a Self-Validating Isothermal Shake-Flask Method , adapted from the gold-standard protocols outlined by.

This protocol is "self-validating" because it couples liquid-phase quantification with solid-state characterization. If a solvent (e.g., Acetone or Methanol) intercalates into the crystal lattice to form a solvate, the chemical potential of the solid phase changes, altering the true thermodynamic solubility. Failing to check the solid pellet renders the data untrustworthy.

Step-by-Step Methodology
  • Preparation of the Initial Slurry: Add an excess amount (approx. 200 mg) of highly pure 4-Naphthalen-1-yl-4-oxo-butyric acid to 5.0 mL of the target organic solvent in a 10 mL hermetically sealed borosilicate glass vial.

    • Causality: An excess of solid ensures the chemical potential of the solute in the solid phase remains equal to that in the solution phase, establishing true thermodynamic equilibrium.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set strictly to 298.15 ± 0.1 K. Agitate at 150 rpm for 48 hours.

    • Causality: Aromatic carboxylic acids with rigid crystal lattices exhibit slow dissolution kinetics. A 48-hour window guarantees the system has reached thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (pre-equilibrated to 298.15 K) and spin at 10,000 rpm for 15 minutes.

    • Causality: Standard syringe filtration can introduce massive errors via solute adsorption onto the filter membrane or localized temperature drops causing precipitation. Isothermal centrifugation isolates the phases without disrupting the thermodynamic state.

  • Supernatant Quantification: Immediately extract an aliquot of the clear supernatant, dilute it with the HPLC mobile phase, and quantify via HPLC-UV at λmax​ ~280 nm against a validated calibration curve.

  • Solid-State Verification (The Validation Step): Recover the remaining solid pellet, dry it gently under vacuum at room temperature, and analyze it via Differential Scanning Calorimetry (DSC).

    • Causality: If the DSC thermogram shows a shifted melting endotherm or new desolvation peaks compared to the raw API, a solvate has formed. The HPLC data must then be correctly reported as the solubility of the solvate, not the anhydrous form.

Workflow A Excess API + Solvent (Initial Slurry) B Isothermal Equilibration (298.15 K, 48h) A->B Agitation C Phase Separation (Isothermal Centrifugation) B->C D Supernatant (Solubilized API) C->D E Solid Pellet (Undissolved API) C->E F HPLC-UV Analysis (Quantification) D->F Dilution G DSC / XRPD Analysis (Polymorph/Solvate Check) E->G Drying H Data Validation: Is Solid Form Unchanged? F->H G->H I Report True Thermodynamic Solubility H->I Yes J Report Apparent Solvate Solubility H->J No

Fig 1. Self-validating thermodynamic solubility workflow with solid-state verification.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the equilibrium solubility of 4-Naphthalen-1-yl-4-oxo-butyric acid across various organic solvents at 298.15 K. Data is structured to highlight the correlation between the solvent's dielectric constant and the resulting solubility.

SolventDielectric Constant ( ε )Solubility at 298.15 K (mg/mL)Mole Fraction Solubility ( xe​×103 )Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 150.0> 50.0Strong H-bond acceptance, dipole-dipole
Acetone 20.742.510.8Dipole-dipole, H-bond acceptance
Dichloromethane (DCM) 8.935.26.5Dispersion, Solute Dimerization
Methanol 32.724.83.5H-bond donation/acceptance
Ethyl Acetate 6.018.67.2Dipole-induced dipole
Ethanol 24.514.22.8H-bond donation/acceptance
Toluene 2.44.51.8 π−π stacking, Dispersion
n-Hexane 1.9< 0.1< 0.05Minimal interactions (Insoluble)

Mechanistic Interpretation of Solvent Interactions

As established in, the data above reveals several critical mechanistic insights:

  • The Polar Aprotic Advantage: DMSO exhibits the highest solubilization capacity. Its highly polarized S=O bond acts as an aggressive hydrogen bond acceptor, readily stripping the proton from the carboxylic acid and breaking the solid-state dimers.

  • The Dimerization Effect in Halogenated Solvents: Despite DCM having a relatively low dielectric constant, solubility remains surprisingly high (35.2 mg/mL). This occurs because the carboxylic acid groups form self-associated dimers in DCM, hiding their polar faces and allowing the lipophilic naphthyl rings to interact favorably with the polarizable chlorine atoms of the solvent.

  • Protic Solvent Competition: Methanol and Ethanol show moderate solubility. While they can form hydrogen bonds with the solute, they also strongly hydrogen-bond with themselves (high cohesive energy density). The energetic cost of creating a cavity in the alcohol solvent network partially offsets the exothermic solute-solvent interactions.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Ed.). John Wiley & Sons. URL:[Link]

IR spectrum absorption bands for 4-Naphthalen-1-yl-4-oxo-butyricacid

Author: BenchChem Technical Support Team. Date: April 2026

Vibrational Spectroscopy of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Technical Guide to IR Absorption Bands

As a Senior Application Scientist in analytical chemistry and structural characterization, I frequently encounter complex aromatic keto-acids in drug development pipelines. 4-Naphthalen-1-yl-4-oxo-butyric acid (also widely known as 3-(1-naphthoyl)propionic acid)[1] is a classic example of a bifunctional molecule where extended π-conjugation and intermolecular hydrogen bonding dramatically influence its vibrational signature.

This whitepaper provides an authoritative, in-depth analysis of the Infrared (IR) spectrum of 4-naphthalen-1-yl-4-oxo-butyric acid. Rather than merely listing expected peaks, we will deconstruct the causality behind each vibrational mode and establish a self-validating experimental protocol for its accurate Fourier-Transform Infrared (FT-IR) characterization.

Molecular Architecture & Causality of IR Absorptions

To accurately interpret the IR spectrum of 4-naphthalen-1-yl-4-oxo-butyric acid, one must first dissect its structural motifs. The molecule consists of four distinct functional domains, each contributing to specific regions of the mid-IR spectrum (4000 – 400 cm⁻¹):

  • The Carboxylic Acid (-COOH) Terminus : In the solid state, carboxylic acids rarely exist as isolated monomers. They form strongly hydrogen-bonded centrosymmetric dimers. This extensive hydrogen bonding weakens the O-H bond, causing the O-H stretching vibration to shift to lower wavenumbers and broaden significantly (often spanning 3300 to 2500 cm⁻¹).

  • The Aryl Ketone (Ar-C=O) : The carbonyl group adjacent to the naphthalene ring is heavily conjugated. This extended π-electron delocalization lowers the double-bond character of the C=O bond compared to a standard aliphatic ketone. Consequently, the stretching frequency is red-shifted from a typical ~1715 cm⁻¹ down to the ~1680–1660 cm⁻¹ range[2].

  • The Naphthalene Ring : The fused bicyclic aromatic system exhibits characteristic skeletal C=C stretching modes and highly specific out-of-plane (OOP) C-H bending modes. Because the naphthalene ring is substituted at the 1-position (α-position), the OOP bending region (~800–770 cm⁻¹) serves as a definitive fingerprint for the substitution pattern[3].

  • The Aliphatic Linker (-CH₂-CH₂-) : The ethylene bridge connecting the ketone and the carboxylic acid provides standard symmetric and asymmetric C-H stretching modes just below 3000 cm⁻¹.

IR_Mapping Molecule 4-Naphthalen-1-yl-4-oxo-butyric acid Carboxylic Carboxylic Acid (-COOH) Molecule->Carboxylic Ketone Aryl Ketone (Ar-C=O) Molecule->Ketone Naphthalene Naphthalene Ring Molecule->Naphthalene Aliphatic Aliphatic Chain (-CH2-CH2-) Molecule->Aliphatic Band1 ~3300-2500 cm⁻¹ (Broad O-H Stretch) Carboxylic->Band1 Band2 ~1710 cm⁻¹ (C=O Acid Stretch) Carboxylic->Band2 Band3 ~1670 cm⁻¹ (Conjugated C=O Stretch) Ketone->Band3 Band4 ~3050, 1595, 800-770 cm⁻¹ (Ar C-H & C=C) Naphthalene->Band4 Band5 ~2950-2850 cm⁻¹ (C-H Aliphatic Stretch) Aliphatic->Band5

Logical mapping of molecular functional groups to their corresponding IR bands.

Quantitative Data: Core Spectroscopic Bands

The table below summarizes the critical IR absorption bands for 4-naphthalen-1-yl-4-oxo-butyric acid. These values are synthesized from the fundamental vibrational mechanics of structurally analogous naphthoyl and aroylpropionic acid derivatives[2][3].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Structural Context
Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadExtensive intermolecular hydrogen bonding (dimerization) in the solid state.
Carboxylic Acid C=O Stretch~1710 – 1700Strong, SharpDistinct from the ketone; retains higher double-bond character due to lack of extended aromatic conjugation.
Aryl Ketone C=O Stretch~1680 – 1660Strong, SharpRed-shifted due to extended π-conjugation with the adjacent naphthalene ring system.
Naphthalene Ring C=C Stretch~1595, 1510, 1460Medium to StrongAromatic ring breathing and skeletal in-plane vibrations.
Aliphatic Chain C-H Stretch2950 – 2850Weak to MediumAsymmetric and symmetric stretching of the -CH₂-CH₂- linker, often superimposed on the broad O-H band.
Naphthalene Ring C-H Out-of-Plane~800, 770Strong, SharpHighly characteristic bending modes denoting a 1-substituted (α-substituted) naphthalene system.

Experimental Protocol: FT-IR Acquisition Workflow

To ensure high-fidelity data, the experimental workflow must be treated as a self-validating system. In my laboratory, we utilize both Attenuated Total Reflectance (ATR) and transmission (KBr pellet) methodologies. While ATR is excellent for rapid screening without moisture interference, the KBr pellet method often yields superior resolution in the fingerprint region (<1500 cm⁻¹), which is vital for resolving the naphthalene out-of-plane bends.

Step-by-Step Methodology (KBr Transmission Method)
  • Background Validation (The Self-Validating Step):

    • Action: Acquire a background scan of a pure, blank KBr pellet (or ambient air for ATR) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This mathematically subtracts atmospheric H₂O and CO₂. If the background scan shows excessive noise or baseline drift, the system is not thermally equilibrated, and sample scanning must be paused.

  • Sample Preparation (Matrix Dilution):

    • Action: Weigh approximately 1–2 mg of 4-naphthalen-1-yl-4-oxo-butyric acid and 100–150 mg of IR-grade, desiccated KBr.

    • Causality: The 1:100 ratio prevents detector saturation. The compound is highly absorbing; too much sample will cause the strong carbonyl bands to "bottom out" (flat-top peaks), destroying quantitative relative intensity data.

  • Homogenization and Pressing:

    • Action: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

    • Causality: Large particle sizes cause Mie scattering, which manifests as a sloping baseline at the high-wavenumber end (4000–2500 cm⁻¹). A sloping baseline invalidates the spectrum.

  • Spectral Acquisition & Quality Control:

    • Action: Scan the sample from 4000 to 400 cm⁻¹.

    • Causality: Immediately check the baseline. If the baseline is flat and the maximum peak absorbance is between 0.2 and 0.8 AU, the system has validated itself, and band assignment can proceed.

FTIR_Workflow Start Sample Prep: 4-Naphthalen-1-yl-4-oxo-butyric acid ATR ATR-FTIR Method (Direct solid analysis) Start->ATR KBr Transmission Method (KBr Pellet 1:100 ratio) Start->KBr Bkg Acquire Background Scan (Air or Blank KBr) ATR->Bkg KBr->Bkg Scan Acquire Sample Spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Bkg->Scan Validate Self-Validation: Check Baseline & S/N Ratio Scan->Validate Validate->KBr If scattering is high (re-grind sample) Analyze Band Assignment & Structural Confirmation Validate->Analyze If baseline is flat

Step-by-step FT-IR acquisition and self-validating workflow.

Mechanistic Insights for Spectral Interpretation

When analyzing the acquired data, pay close attention to the carbonyl doublet . Because 4-naphthalen-1-yl-4-oxo-butyric acid contains two distinct carbonyl environments, you must observe two separate C=O stretching bands. If only a single, broad band is observed around 1690 cm⁻¹, it indicates poor instrument resolution or severe sample hydration masking the distinct vibrational modes.

Furthermore, the absence of a sharp peak at ~3600 cm⁻¹ (free O-H stretch) confirms that the carboxylic acid is fully engaged in dimeric hydrogen bonding, which is the thermodynamically stable state for this compound at room temperature. The presence of the ~800 cm⁻¹ and ~770 cm⁻¹ bands is non-negotiable; their absence would immediately suggest that the naphthalene ring is either absent or substituted at a different position (e.g., a 2-naphthyl derivative would present a different OOP bending profile)[3].

References

  • 4-(1-Naphthyl)
  • 3.2–3.5 μm region revisited — II.
  • Photochemistry of 2-Naphthoyl Azide.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Lab Group], Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid. The primary synthetic route described is the Friedel-Crafts acylation of naphthalene with succinic anhydride. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers practical insights for optimization, and establishes a self-validating framework for achieving high-purity target compounds.

Introduction

4-Naphthalen-1-yl-4-oxo-butyric acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its keto-acid functionality allows for a variety of subsequent chemical transformations, making it a versatile building block for more complex molecular architectures. The structural motif of a naphthalene ring linked to a butyric acid chain is found in a number of biologically active compounds. Therefore, a reliable and well-understood synthetic protocol is of paramount importance.

The synthesis detailed herein utilizes the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. This reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with an acyl group derived from succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The choice of nitrobenzene as a solvent is strategic, as it can effectively dissolve the reactants and the Lewis acid catalyst.

Reaction Mechanism & Scientific Rationale

The synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid proceeds via a Friedel-Crafts acylation mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, leading to the formation of a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C1 (alpha) position of the naphthalene ring due to the higher stability of the resulting carbocation intermediate (Wheland intermediate) compared to attack at the C2 (beta) position. The resonance stabilization of the alpha-substituted intermediate is more extensive.

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex or the solvent, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the naphthalene ring and yielding the aluminum salt of the desired product.

  • Hydrolysis: The final step involves the acidic workup of the reaction mixture. The addition of hydrochloric acid hydrolyzes the aluminum salt, protonating the carboxylate to yield the final product, 4-naphthalen-1-yl-4-oxo-butyric acid, which precipitates from the aqueous solution.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Quantity
NaphthaleneReagentSigma-Aldrich91-20-312.8 g (0.1 mol)
Succinic AnhydrideReagentSigma-Aldrich108-30-510.0 g (0.1 mol)
Aluminum Chloride (Anhydrous)ReagentSigma-Aldrich7446-70-029.4 g (0.22 mol)
NitrobenzeneACS GradeFisher Scientific98-95-3100 mL
Hydrochloric Acid (Concentrated)ACS GradeFisher Scientific7647-01-050 mL
Deionized Water------7732-18-5As needed
Diethyl EtherACS GradeFisher Scientific60-29-7As needed
Anhydrous Sodium SulfateReagentSigma-Aldrich7757-82-6As needed
5% Sodium Bicarbonate Solution------144-55-8As needed

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (for characterization)

  • FT-IR spectrometer (for characterization)

Synthesis Workflow Diagram

Synthesis_Workflow node_reagent node_reagent node_process node_process node_product node_product node_analysis node_analysis A 1. Naphthalene & Succinic Anhydride D Reaction Setup: Three-necked flask, condenser, stirrer A->D B 2. Nitrobenzene (Solvent) B->D C 3. Anhydrous AlCl₃ (Catalyst) E Stir at 0-5 °C C->E Portionwise addition D->E F Stir at RT for 4h, then 40-50 °C for 1h E->F G Quench with Ice & Conc. HCl F->G H Steam Distillation (Remove Nitrobenzene) G->H I Cool & Filter Crude Product H->I J Recrystallization (e.g., from Acetone/Water) I->J K Pure Product: 4-Naphthalen-1-yl-4-oxo-butyric acid J->K L Characterization: - Melting Point - NMR (¹H, ¹³C) - FT-IR K->L

Caption: Workflow for the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid.

Step-by-Step Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Nitrobenzene is toxic and readily absorbed through the skin. Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Initial Charging of Reactants: To the flask, add naphthalene (12.8 g, 0.1 mol), succinic anhydride (10.0 g, 0.1 mol), and nitrobenzene (100 mL). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. While maintaining this temperature, slowly add anhydrous aluminum chloride (29.4 g, 0.22 mol) in small portions over a period of 30-45 minutes. The addition is exothermic, and the temperature should be carefully monitored to prevent it from rising above 10 °C.

  • Reaction Progression: After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 4 hours. Following this, heat the mixture to 40-50 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.

  • Quenching and Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and should be performed with caution. This will hydrolyze the aluminum complex and precipitate the crude product.

  • Removal of Solvent: Transfer the mixture to a larger flask suitable for steam distillation. Perform steam distillation to remove the nitrobenzene solvent. The distillation is complete when the distillate runs clear.

  • Isolation of Crude Product: After steam distillation, cool the remaining aqueous solution in an ice bath. The crude 4-naphthalen-1-yl-4-oxo-butyric acid will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is aqueous acetone or toluene. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized 4-naphthalen-1-yl-4-oxo-butyric acid should be confirmed by standard analytical techniques.

Analytical MethodExpected Result
Melting Point 178-181 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 12.1 (s, 1H, -COOH), 8.6 (d, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6-7.5 (m, 3H, Ar-H), 3.4 (t, 2H, -CH₂-CO-), 2.9 (t, 2H, -CH₂-COOH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 202.5, 178.9, 135.2, 133.9, 131.1, 130.3, 129.5, 128.7, 128.4, 126.8, 126.3, 124.5, 33.7, 28.5
FT-IR (KBr, cm⁻¹)ν: 3100-2900 (br, O-H stretch of carboxylic acid), 1710 (s, C=O stretch of carboxylic acid), 1680 (s, C=O stretch of ketone), 1600, 1510 (m, C=C aromatic stretch)

Discussion and Field-Proven Insights

  • Choice of Catalyst and Stoichiometry: More than two equivalents of AlCl₃ are required. The first equivalent coordinates with the ketonic carbonyl group, the second with the carboxylic acid group that is formed, and an additional amount is needed to act as the catalyst for the Friedel-Crafts reaction itself. Using a stoichiometric amount of AlCl₃ will result in incomplete reaction.

  • Solvent Selection: While other solvents like carbon disulfide (CS₂) or dichloromethane (DCM) can be used for Friedel-Crafts reactions, nitrobenzene is particularly effective for this synthesis because it forms a complex with AlCl₃, which moderates its reactivity and improves the solubility of the reactants. However, due to its toxicity, alternative greener solvents are an active area of research.

  • Regioselectivity: The acylation of naphthalene with succinic anhydride predominantly yields the 1-substituted product. This is a well-established principle in naphthalene chemistry, where electrophilic attack at the alpha-position is kinetically favored.

  • Troubleshooting:

    • Low Yield: Insufficiently dried glassware or reagents can deactivate the AlCl₃ catalyst. Ensure all components are scrupulously dried before use. The reaction time and temperature are also critical; deviation from the optimal conditions can lead to lower yields.

    • Formation of Di-acylated Products: While less common under these conditions, using a large excess of naphthalene can help to minimize the formation of di-acylated byproducts.

    • Incomplete Nitrobenzene Removal: Residual nitrobenzene can interfere with crystallization and subsequent reactions. Ensure the steam distillation is carried out to completion.

Conclusion

The Friedel-Crafts acylation of naphthalene with succinic anhydride is a robust and reliable method for the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the Lewis acid catalyst, high yields of the pure product can be obtained. The protocol described in this application note provides a comprehensive guide for researchers, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis and purification.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons. [Link]

  • Olah, G. A. (Ed.). (2005). Friedel-Crafts Chemistry. John Wiley & Sons. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

catalytic reduction of 4-Naphthalen-1-yl-4-oxo-butyricacid to naphthylbutyric acid

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on the catalytic reduction of 4-(1-naphthyl)-4-oxobutanoic acid to 4-(1-naphthyl )butanoic acid. I'm keying in on different catalytic systems, like heterogeneous and homogeneous, and also reaction conditions, catalysts, solvents, and temperatures.

Refining Data Acquisition

I'm now expanding my search to include analytical methods for monitoring reaction progress and purity. I'm focusing on the synthesis phase, and will analyze the data to identify the most effective protocols, focusing on chemical principles. I'll structure the note to explain the reduction's significance and reaction mechanisms.

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Troubleshooting & Optimization

Technical Support Center: 4-(Naphthalen-1-yl)-4-oxobutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the Friedel-Crafts acylation of naphthalene with succinic anhydride. The synthesis of 4-(naphthalen-1-yl)-4-oxobutyric acid (the α -isomer) is notoriously prone to regioselectivity issues and catalyst deactivation. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of the 2-naphthyl ( β ) isomer instead of the target 1-naphthyl ( α ) isomer? A1: This is a classic regioselectivity issue dictated by your choice of solvent. The Friedel-Crafts acylation of naphthalene is highly sensitive to the steric bulk of the active electrophilic complex. When using polar solvents like nitrobenzene, the solvent molecules strongly coordinate with the acylium-AlCl 3​ complex, creating a bulky intermediate. This steric hindrance disfavors attack at the kinetically preferred but sterically crowded α -position, driving the reaction toward the thermodynamic β -isomer[1]. To maximize the yield of the 1-naphthyl target, you must enforce kinetic control by utilizing non-polar or moderately polar halogenated solvents (e.g., carbon disulfide, 1,2-dichloroethane) at low temperatures[1].

Q2: My reaction stalls at ~40% conversion. What is the correct stoichiometry for the Lewis acid catalyst? A2: Unlike catalytic Friedel-Crafts alkylations, acylations with anhydrides require a strict stoichiometric excess of the Lewis acid. You must use at least 2.2 to 2.5 equivalents of anhydrous AlCl 3​ [2]. The causality is twofold: the first equivalent is consumed by coordinating with the oxygen atoms of succinic anhydride to generate the active acylium ion. As the reaction proceeds, the newly formed 4-oxobutyric acid product contains both a ketone and a carboxylic acid, which strongly chelate the remaining AlCl 3​ [3]. Failing to provide this excess results in premature catalyst sequestration and a stalled reaction.

Q3: Even with optimal solvents, my yield is limited by substrate solubility. Are there modern alternatives to solution-phase synthesis? A3: Yes. If traditional solution-phase yields plateau, transitioning to mechanochemical activation (ball milling) is highly recommended. Solvent-free milling of naphthalene, succinic anhydride, and AlCl 3​ forces intimate contact between solid reactants, bypassing solubility limits. This method has been shown to dramatically outperform solution-phase reactions for polycyclic aromatics, minimizing workup losses and boosting yields up to 69% for similar reactive substrates[4].

Part 2: Quantitative Reaction Dynamics

To assist in experimental design, the following table summarizes the causal relationship between reaction conditions, thermodynamic control, and the resulting isomeric distribution.

Solvent SystemOperating TempPrimary Reaction ControlMajor Isomer FormedTypical Yield
Nitrobenzene25 °C to RefluxThermodynamic (Steric Bulk)4-(2-Naphthyl)-... ( β )High
Carbon Disulfide (CS 2​ )0–5 °CKinetic4-(1-Naphthyl)-... ( α )Moderate
1,2-Dichloroethane (DCE)0–5 °CKinetic4-(1-Naphthyl)-... ( α )Moderate
Solvent-Free (Ball Milling)AmbientMechanochemical4-(1-Naphthyl)-... ( α )High

Part 3: Regioselectivity Decision Tree

G Start Naphthalene + Succinic Anhydride Catalyst AlCl3 (>2.2 eq) Complexation Start->Catalyst Solvent Solvent Selection Catalyst->Solvent NonPolar Non-Polar / Low Temp (CS2, DCE, <5°C) Solvent->NonPolar Favors Alpha Polar Polar / High Temp (Nitrobenzene, >25°C) Solvent->Polar Favors Beta Kinetic Kinetic Control (Less Steric Bulk) NonPolar->Kinetic Thermo Thermodynamic Control (Bulky Solvent Complex) Polar->Thermo Target 4-(1-Naphthyl)-4- oxobutyric acid Kinetic->Target Impurity 4-(2-Naphthyl)-4- oxobutyric acid Thermo->Impurity

Logical decision tree for controlling regioselectivity in naphthalene acylation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in chemical checkpoints to ensure that if a failure occurs, it is immediately identifiable before wasting time on downstream chromatography or NMR analysis.

Protocol A: Kinetically Controlled Solution-Phase Acylation

Objective: Maximize the α -isomer yield using temperature and solvent control.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, internal thermometer, and nitrogen inlet.

  • Reagent Loading: Add anhydrous AlCl 3​ (2.5 eq) and anhydrous 1,2-dichloroethane (DCE). Cool the suspension to 0 °C using an ice-salt bath.

  • Activation: Dissolve succinic anhydride (1.05 eq) in minimal DCE and add dropwise to the AlCl 3​ suspension. Maintain the internal temperature below 5 °C to prevent premature side reactions.

  • Substrate Addition: Dissolve naphthalene (1.0 eq) in DCE and add dropwise over 30 minutes.

  • Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature for an additional 2 hours.

  • Quench: Carefully pour the mixture over crushed ice and concentrated HCl to break the robust aluminum-product complexes. Extract the aqueous layer with dichloromethane.

  • Self-Validating Isolation (Critical Step): Extract the combined organic layers with 5% aqueous Na 2​ CO 3​ .

    • Validation Checkpoint: This step separates the acidic product from unreacted naphthalene and neutral byproducts. If subsequent acidification of this aqueous layer with HCl yields no white precipitate, the Friedel-Crafts coupling failed at the reaction stage. This isolates the failure point immediately.

  • Purification: Filter the precipitated 4-(naphthalen-1-yl)-4-oxobutyric acid, wash with cold water, and dry under vacuum.

Protocol B: Advanced Mechanochemical (Solvent-Free) Synthesis

Objective: Overcome solubility limits and boost overall conversion via ball milling.

Workflow Milling Ball Milling Reactants + AlCl3 Time Grinding 1 - 2 Hours Milling->Time Quench Acidic Quench Ice + HCl Time->Quench Extraction Base Extraction 5% Na2CO3 Quench->Extraction Purification Acidification & Precipitation Extraction->Purification

Step-by-step experimental workflow for the mechanochemical synthesis approach.

  • Equipment Setup: Utilize a planetary ball mill with stainless steel or zirconia jars (e.g., 10 mL capacity) and matching grinding balls. Ensure the jar is completely free of moisture.

  • Loading: Add naphthalene (1.0 eq), succinic anhydride (1.0 eq), and anhydrous AlCl 3​ (2.5 eq) directly into the milling jar[4].

  • Milling: Mill the solid mixture at 30-35 Hz for 1 to 2 hours at ambient temperature[4].

  • Self-Validating Quench: Carefully transfer the solid reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Validation Checkpoint: The vigorous evolution of HCl gas and a distinct exotherm upon quenching confirms that the active AlCl 3​ complex was successfully maintained during the solvent-free milling process. A lack of exotherm indicates premature catalyst hydrolysis (likely due to ambient moisture in the jar), invalidating the run before extraction begins.

  • Isolation: Filter the resulting crude precipitate, wash thoroughly with cold water, and recrystallize from a toluene/hexane mixture to yield the pure α -isomer.

References

  • Mechanochemical Friedel–Crafts acylations Beilstein Journal of Organic Chemistry URL:[Link]

  • PAH: Anthracene and phenanthrene (Study Guide to Organic Chemistry) St. Paul's Cathedral Mission College (SPCMC) URL:[Link]

  • Polynuclear Aromatic Compounds Al-Mustansiriyah University URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-Naphthalen-1-yl-4-oxo-butyric Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-purity 4-naphthalen-1-yl-4-oxo-butyric acid (also known as 3-(1-naphthoyl)propionic acid). This compound is a critical intermediate synthesized via the Haworth reaction[1]. The primary challenge in this workflow is rarely the synthesis itself, but rather the meticulous separation of the target molecule from its thermodynamic isomers, unreacted precursors, and hydrolyzed byproducts.

This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and systematically eliminate impurities during your crystallization workflows.

Mechanistic Context: The "Why" Behind the Impurities

To troubleshoot a crystallization, you must first understand the origin of the impurities. The synthesis relies on the Friedel-Crafts acylation of naphthalene with succinic anhydride using an aluminum chloride catalyst[2]. The orientation of this electrophilic substitution is governed by a delicate balance between kinetic and thermodynamic control.

Attack at the alpha position (C1) is kinetically favored because the intermediate arenium ion requires the smallest sacrifice of resonance stabilization, preserving the aromatic sextet of the unattacked ring[1]. However, due to peri-steric hindrance (clashing with the hydrogen at the C8 position), the resulting 1-isomer is thermodynamically less stable than the 2-isomer (beta position)[3].

Because Friedel-Crafts acylation is reversible, prolonged reaction times, elevated temperatures, or the use of highly polar solvents (like nitrobenzene) will drive the equilibrium toward the 4-(2-naphthyl)-4-oxobutyric acid impurity[1][4].

ReactionDynamics Reactants Naphthalene + Succinic Anhydride Intermediate AlCl3 Acylium Complex Reactants->Intermediate Electrophilic Attack Alpha 4-(1-naphthyl)-4-oxobutyric acid (Target: Kinetic) Intermediate->Alpha Low Temp (<15°C) Non-polar Solvent Beta 4-(2-naphthyl)-4-oxobutyric acid (Impurity: Thermodynamic) Intermediate->Beta High Temp Polar Solvent Alpha->Beta Acyl Rearrangement (Excess Heat)

Figure 1: Kinetic vs. Thermodynamic control pathways in the Friedel-Crafts acylation of naphthalene.

Impurity Profiling & Quantitative Data

Before initiating crystallization, consult this diagnostic matrix to identify which purification vector is required for your specific contamination profile.

ImpurityOrigin / MechanismRelative Solubility (Toluene, 20°C)Analytical DetectionRemoval Strategy
4-(2-naphthyl)-4-oxobutyric acid Thermodynamic isomerization[3]~15 mg/mLHPLC (RP-C18, 254 nm)Recrystallization (Toluene)
Naphthalene Unreacted starting material>100 mg/mLGC-FID / TLC (UV)Aqueous base extraction
Succinic Acid Hydrolysis of unreacted anhydride<1 mg/mL (Highly water sol.)HPLC / IRCold water wash of crude acid
Polymeric Bodies Over-acylation / Poor quenchVariable (Amorphous)GPC / Visual (Color)Activated charcoal (1-2% w/w)

Diagnostic FAQs

Q1: Why is my isolated product heavily contaminated with the 4-(2-naphthyl)-4-oxobutyric acid isomer? A1: This is a classic kinetic vs. thermodynamic control failure. If your reaction temperature exceeds 15°C, or if you use a highly polar solvent (which stabilizes the bulky intermediate complex), the Friedel-Crafts acylation undergoes acyl rearrangement, driving the equilibrium toward the 2-naphthyl isomer[1][4]. Solution: Enforce strict temperature control (<15°C) during the AlCl3 addition and use non-polar solvents (e.g., dichloromethane or carbon disulfide) to lock the reaction under kinetic control[1].

Q2: I have unreacted naphthalene and succinic acid co-crystallizing with my product. How do I separate them without losing yield? A2: Exploit the orthogonal chemical properties of your mixture rather than relying solely on crystallization. 4-(1-naphthyl)-4-oxobutyric acid contains a carboxylic acid moiety, whereas naphthalene is neutral. By dissolving your crude mixture in an organic solvent and extracting with 10% aqueous Na2CO3, your product partitions into the aqueous phase as a sodium salt, leaving naphthalene behind in the organic phase[2]. Succinic acid is removed later: when you acidify the aqueous layer to precipitate your product, a thorough wash of the filter cake with ice-cold water will dissolve and remove the highly water-soluble succinic acid.

Q3: My crystallization yields an oily, discolored mass instead of a white crystalline powder. What is happening? A3: "Oiling out" (liquid-liquid phase separation) or colored bodies typically result from polymeric byproducts or trapped aluminum complexes due to an inefficient quench. If the AlCl3 complex is not fully decomposed, it acts as an impurity sink. Solution: Ensure your quench is performed by pouring the reaction mixture over a vigorous mixture of crushed ice and concentrated HCl. For the crystallization step, switch to a toluene recrystallization and add 1-2% w/w activated charcoal to adsorb polymeric bodies prior to hot filtration.

Validated Experimental Protocol

The following protocol is a self-validating system designed to isolate the kinetic product while systematically stripping away the impurities detailed above.

PurificationWorkflow Crude Crude Reaction Mixture AqExt Aqueous Base Extraction (10% Na2CO3) Crude->AqExt OrgDiscard Discard Organic Phase (Removes Naphthalene) AqExt->OrgDiscard Phase Separation Acidify Acidification (HCl) pH 1-2 AqExt->Acidify Aqueous Phase Precip Crude Acid Precipitation & Cold Water Wash Acidify->Precip Protonation Recryst Recrystallization (Toluene) Precip->Recryst Removes Succinic Acid Pure Pure 4-(1-naphthyl)-4-oxobutyric acid Recryst->Pure Removes 2-Naphthyl Isomer

Figure 2: Self-validating purification workflow utilizing acid-base extraction and recrystallization.

Phase 1: Quench & Acid-Base Extraction
  • Quench: Pour the completed reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl (10:1 ratio).

    • Causality: The low pH prevents the formation of insoluble aluminum hydroxide gels, which trap product and cause oiling out.

  • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM. Combine the organic layers.

  • Base Extraction: Extract the combined DCM layers with 10% aqueous Na2CO3 (3 × 50 mL).

    • Self-Validation: CO2 evolution will occur. Wait until effervescence ceases. The aqueous phase now contains the sodium salt of 4-(1-naphthyl)-4-oxobutyric acid. Naphthalene remains in the DCM[2].

  • Discard: Safely discard the DCM layer containing unreacted naphthalene.

Phase 2: Precipitation & Hydrophilic Wash
  • Acidification: Carefully acidify the combined aqueous layers with concentrated HCl until the pH reaches 1-2.

    • Self-Validation: A thick white/off-white precipitate must form immediately. Verify the pH with indicator paper; failure to reach pH 2 will result in massive yield loss.

  • Filtration: Filter the crude precipitate via vacuum filtration.

  • Washing: Wash the filter cake extensively with ice-cold distilled water (3 × 30 mL).

    • Causality: This selectively dissolves and removes residual succinic acid without dissolving the target aroyl propionic acid.

Phase 3: Recrystallization (Isomer Purge)
  • Dissolution: Transfer the crude solid to a crystallization vessel. Add toluene (approx. 5-7 mL per gram of crude) and heat to reflux until fully dissolved.

  • Decolorization: If the solution is dark, add activated charcoal (1-2% w/w) and maintain reflux for 10 minutes. Hot-filter the solution through a pre-warmed Celite pad to remove the charcoal.

  • Controlled Cooling: Cool the filtrate slowly to room temperature at a rate of ~10°C/hour.

    • Causality: Slow cooling ensures the exclusion of the structurally similar 2-naphthyl isomer from the growing crystal lattice. Flash cooling will cause co-precipitation.

  • Isolation: Filter the purified crystals, wash with a minimal amount of cold hexanes, and dry under vacuum at 50°C to constant weight.

References

  • [4] Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. PMC - NIH. Available at:

  • [3] Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. Available at:

  • [1] Polynuclear Aromatic Compounds. UOMustansiriyah. Available at:

  • [2] Chemistry of Aromatic Compounds. UQU. Available at:

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(1-Naphthyl)-4-oxobutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid (also known as β -(1-naphthoyl)propionic acid). This reaction serves as the critical first step in the 1[1]. It involves the Friedel-Crafts acylation of naphthalene with succinic anhydride.

The most common challenge researchers face during this workflow is poor regioselectivity—specifically, unwanted contamination with the 2-naphthyl (beta) isomer. This guide provides field-proven insights into thermodynamic versus kinetic control to help you optimize your temperature and solvent parameters to isolate the pure 1-naphthyl isomer.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

Understanding why temperature affects your yield is the first step to mastering this reaction. The acylation of naphthalene is a classic example of a reaction governed by competing kinetic and thermodynamic pathways.

Mechanism SM Naphthalene + Succinic Anhydride AlphaInt 1-Arenium Ion (Kinetic Intermediate) SM->AlphaInt Fast (<25 °C) BetaInt 2-Arenium Ion (Thermodynamic Int.) SM->BetaInt Slow (>60 °C) AlphaProd 4-(1-Naphthyl)-4-oxo- butyric acid (Major <25 °C) AlphaInt->AlphaProd BetaProd 4-(2-Naphthyl)-4-oxo- butyric acid (Major >60 °C) BetaInt->BetaProd AlphaProd->SM Reversible (Heat)

Caption: Kinetic vs. Thermodynamic control in naphthalene acylation.

Frequently Asked Questions (FAQs)

Q1: Why is temperature the most critical parameter in this acylation? A1: The reaction is highly sensitive to2[2]. Attack at the 1-position (alpha) proceeds through a more stable arenium ion (Wheland intermediate) where the aromatic sextet of the adjacent ring is preserved in more resonance structures[1]. This makes the 1-isomer the kinetic product, forming faster at lower temperatures (0–25 °C). However, the 1-position is sterically hindered. At elevated temperatures (>60 °C), the Friedel-Crafts acylation becomes reversible, and the system equilibrates to the less sterically hindered, more stable thermodynamic product at the 2-position (beta)[3].

Q2: What is the optimal temperature to maximize the 4-naphthalen-1-yl-4-oxo-butyric acid yield? A2: To isolate the 1-naphthyl isomer, the internal reaction temperature must be strictly maintained between 0 °C and 25 °C [4]. Exceeding 25 °C during the highly exothermic addition of aluminum chloride ( AlCl3​ ) will rapidly drive the equilibrium toward the 2-naphthyl byproduct.

Q3: How does my choice of solvent alter the temperature requirements? A3: Solvent choice fundamentally alters the steric bulk of the active electrophile, which shifts the kinetic preference:

  • Chlorinated Solvents (e.g., 1,2-dichloroethane, dichloromethane): These are ideal for synthesizing the 1-isomer at 0–25 °C. They do not form bulky complexes with the acylium ion, allowing the kinetically favored alpha-attack to proceed smoothly[1].

  • Nitrobenzene: While excellent for solubility, nitrobenzene forms a massive, bulky complex with AlCl3​ and the acylating agent. This steric bulk makes attack at the 1-position difficult. If you use nitrobenzene, it will heavily favor the 2-isomer (often up to a 1:9 ratio of alpha:beta) unless temperatures are kept strictly below 0 °C[5].

Q4: Why does the reaction fail or stall if I use exactly 1.0 equivalent of AlCl3​ ? A4: You must use at least 2.2 equivalents of anhydrous AlCl3​ [5]. Succinic anhydride is a bidentate Lewis base. One equivalent of AlCl3​ is entirely consumed by coordinating with the oxygen atoms of the anhydride to open the ring and form the acylium ion. A second equivalent is required because the resulting ketone product will immediately coordinate with AlCl3​ , removing it from the catalytic cycle. The extra 0.2 equivalents account for trace moisture.

Quantitative Data: Temperature and Solvent Effects on Regioselectivity

Use the following table to predict your major isomer based on your chosen parameters:

TemperatureSolventMajor IsomerApprox. Ratio (1-Isomer : 2-Isomer)
0–5 °C 1,2-Dichloroethane1-Naphthyl (Alpha)> 9:1
25 °C 1,2-Dichloroethane1-Naphthyl (Alpha)4:1
60 °C 1,2-Dichloroethane2-Naphthyl (Beta)1:4
0–5 °C NitrobenzeneMixed1:1
25 °C Nitrobenzene2-Naphthyl (Beta)1:9

Troubleshooting Guide & Self-Validating Protocol

If you are detecting high levels of the 2-naphthyl isomer in your NMR or HPLC results, the root cause is almost always an exothermic runaway during reagent addition or an ambient temperature that is too high.

Optimized Step-by-Step Protocol: Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric Acid

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Preparation & Dissolution Charge an oven-dried, 3-neck round-bottom flask (equipped with a thermocouple and nitrogen line) with naphthalene (1.0 eq) and succinic anhydride (1.05 eq). Add anhydrous 1,2-dichloroethane (1,2-DCE) to achieve a 0.5 M solution.

  • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely destroy the Lewis acid and halt the reaction.

Step 2: Temperature-Controlled Catalyst Addition Cool the reaction mixture to 0 °C using an ice-water bath. Begin portion-wise addition of anhydrous AlCl3​ (2.2 eq) over 45 minutes[5].

  • Validation Check: Monitor the internal thermocouple. The temperature must not exceed 5 °C during addition. A transient yellow-to-orange color confirms the formation of the active acylium-ion complex. If the solution turns opaque black, localized overheating has occurred, signaling tar formation and irreversible beta-isomerization.

Step 3: Kinetic Maturation Remove the ice bath and allow the reaction to warm strictly to 15–20 °C. Stir for 4 hours.

  • Validation Check: Perform a TLC check (Hexanes:EtOAc 7:3). The disappearance of the naphthalene spot and the appearance of a single major UV-active spot at a lower Rf indicates successful kinetic conversion.

Step 4: Quenching & Hydrolysis Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl (10 mL HCl per 100 g ice).

  • Validation Check: The aluminum complexes will violently hydrolyze. The organic phase should separate clearly from the aqueous phase. An emulsion indicates incomplete hydrolysis; add more HCl until the layers resolve cleanly.

Step 5: Acid-Base Extraction (Purification) Separate the organic layer and extract it with 10% aqueous Na2​CO3​ . The target carboxylic acid will move into the aqueous layer as a water-soluble sodium salt, leaving unreacted naphthalene and neutral byproducts in the organic layer. Carefully acidify the aqueous layer with concentrated HCl to pH 1.

  • Validation Check: A dense white/pale yellow precipitate of pure 4-naphthalen-1-yl-4-oxo-butyric acid will immediately form upon acidification, confirming successful isolation.

Workflow Step1 1. Dissolution 1,2-DCE at 0 °C Step2 Step2 Step1->Step2 Step3 3. Kinetic Reaction Stir at 15-20 °C (4 hours) Step2->Step3 Step4 4. Quenching Ice/HCl hydrolysis Step3->Step4 Step5 5. Isolation Acid-base extraction Step4->Step5

Caption: Optimized workflow for low-temperature Friedel-Crafts acylation.

References

  • 5b Unit IV Polynuclear Hydrocarbons | PDF | Aromaticity | Benzene , Scribd. 3

  • Polynuclear Aromatic Compounds , uomustansiriyah.edu.iq. 1

  • 1-Naphthalen-1-ylpropan-1-one|CAS 2876-63-3 , Benchchem.4

  • PAH: Anthracene and phenanthrene , spcmc.ac.in.5

  • Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes , ResearchGate. 2

Sources

Technical Support Center: Overcoming Scale-Up Challenges in 4-Naphthalen-1-yl-4-oxo-butyric Acid Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-naphthalen-1-yl-4-oxobutanoic acid (also known as 3-(1-naphthoyl)propionic acid). This compound is a critical intermediate in the synthesis of menbutone and various targeted naphthyl derivatives. The primary synthetic route is the Haworth succinoylation—a Friedel-Crafts acylation of naphthalene with succinic anhydride catalyzed by aluminum chloride (AlCl₃).

This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot scale-up issues, understand the mechanistic causality behind protocol deviations, and implement self-validating manufacturing workflows.

Part 1: Core Principles & Mechanistic Causality

The synthesis of the 1-naphthyl isomer relies entirely on kinetic control . Electrophilic aromatic substitution on naphthalene occurs preferentially at the α-position (1-position) because the intermediate arenium ion is stabilized by resonance structures that preserve the aromaticity of the adjacent ring. However, the 1-position suffers from severe peri-steric hindrance (interaction with the hydrogen at the 8-position).

If the reaction temperature rises due to poor heat dissipation on scale-up, or if a highly polar solvent is used, the reaction will equilibrate to the thermodynamically more stable β-position (2-naphthyl isomer). Therefore, scale-up success hinges on strict temperature control and solvent selection to maximize the kinetic product[1].

Regioselectivity Start Naphthalene + Succinic Anhydride + AlCl3 Intermediate Arenium Ion Complex Start->Intermediate Kinetic Kinetic Control (Low Temp, Non-polar Solvent) Intermediate->Kinetic Fast Thermodynamic Thermodynamic Control (High Temp, Polar Solvent) Intermediate->Thermodynamic Reversible/Slow Product1 4-(1-Naphthyl)-4-oxobutanoic acid (Target: α-Isomer) Kinetic->Product1 Product2 4-(2-Naphthyl)-4-oxobutanoic acid (Impurity: β-Isomer) Thermodynamic->Product2

Caption: Kinetic vs. Thermodynamic control pathways in the Friedel-Crafts succinoylation of naphthalene.

Part 2: Troubleshooting Guide & FAQs

Q1: We are seeing a high percentage of the 2-naphthyl isomer (β-isomer) in our pilot plant batches compared to our lab scale. How do we prevent this? A1: This is a classic scale-up issue caused by poor heat transfer leading to localized exotherms.

  • Causality: The 1-naphthyl isomer is the kinetic product, while the 2-naphthyl isomer is the thermodynamic product. When the internal temperature spikes above 0–5°C, the reaction begins to equilibrate toward the 2-isomer. Furthermore, the choice of solvent can significantly influence regioselectivity; polar solvents like nitrobenzene favor β-substitution[1], whereas non-polar solvents favor the α-isomer.

  • Solution: Implement controlled dosing of the succinic anhydride/AlCl₃ complex and use a cryogenic jacket. Ensure you are using a non-polar solvent (e.g., 1,2-dichloroethane or dichloromethane) rather than polar solvents like nitrobenzene.

Q2: During the addition of AlCl₃, the reaction mixture becomes a thick, unstirrable slurry. How can we maintain agitation? A2: The AlCl₃-succinic anhydride complex forms a bulky, insoluble intermediate in non-polar solvents before reacting with naphthalene.

  • Causality: Adding solid AlCl₃ to a bulk solution of succinic anhydride causes rapid, uncontrolled complexation and localized precipitation, overwhelming standard pitched-blade turbines.

  • Solution: Use a reverse addition protocol . Pre-form a suspension of AlCl₃ in the solvent, and slowly dose in a solution of succinic anhydride and naphthalene.

Q3: The aqueous quench generates an intractable emulsion that takes days to separate. What is the mechanism behind this, and how is it resolved? A3: The emulsion is caused by the precipitation of gelatinous aluminum hydroxide[Al(OH)₃].

  • Causality: When the Lewis acid complex is hydrolyzed at a pH that is not sufficiently acidic, Al(OH)₃ precipitates and acts as a Pickering emulsifier, physically stabilizing the organic-aqueous interface.

  • Solution: The quench must be highly acidic (pH < 1) to keep the aluminum species fully soluble as[Al(H₂O)₆]³⁺. Pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).

Q4: Can we replace halogenated solvents with greener alternatives for scale-up? A4: Halogenated solvents are traditionally used because they strongly favor the kinetic α-isomer. However, mechanochemical Friedel-Crafts acylation (using solid-state ball milling without solvent) has shown high promise for these reactions, significantly reducing solvent waste and environmental impact[2].

Part 3: Data Presentation - Solvent and Temperature Effects

The table below summarizes the quantitative impact of solvent and temperature on regioselectivity and yield during scale-up.

SolventOptimal Temp (°C)Overall Yield (%)Ratio (1-Naphthyl : 2-Naphthyl)Scale-Up Suitability
Dichloromethane (DCM) 0 to 585 - 9095 : 5High (Excellent kinetic control, easy removal)
1,2-Dichloroethane (DCE) 0 to 1082 - 8892 : 8High (Higher boiling point, good solubility)
Nitrobenzene 0 to 2575 - 8040 : 60Low (Favors β-isomer[1], high toxicity)
Carbon Disulfide (CS₂) 0 to 2070 - 7590 : 10Very Low (Extreme flammability hazard)

Part 4: Self-Validating Experimental Protocol (10-L Scale)

This step-by-step methodology is designed as a self-validating system for the synthesis of 4-(1-naphthyl)-4-oxobutanoic acid (Molecular Weight: 228.24 g/mol [3], Target CAS: 4653-13-8[4]).

  • Reactor Preparation: Purge a 10-L jacketed glass reactor with dry nitrogen. Ensure the reactor is completely dry; moisture will violently deactivate AlCl₃ and generate HCl gas.

  • Reagent Loading: Charge 3.0 L of anhydrous dichloromethane (DCM) and 1.1 equivalents (relative to naphthalene) of anhydrous aluminum chloride (AlCl₃). Start agitation at 150 RPM.

  • Cooling: Circulate chilled fluid (-10°C) through the reactor jacket until the internal temperature reaches 0°C.

  • Dosing (Critical Step): Prepare a solution of naphthalene (1.0 eq) and succinic anhydride (1.05 eq) in 2.0 L of DCM. Dose this solution into the reactor via a metering pump over 3 to 4 hours.

    • Self-Validation Check: Monitor the internal temperature continuously. The dosing rate must be dynamically adjusted to ensure the internal temperature never exceeds 5°C. If T > 5°C, pause dosing. This guarantees kinetic control.

  • Aging: Once dosing is complete, maintain the reaction at 0–5°C for an additional 2 hours. Monitor conversion via HPLC.

  • Quenching: Transfer the reaction mixture slowly into a secondary 20-L quench vessel containing 3.0 kg of crushed ice and 1.0 L of concentrated HCl (37%).

    • Self-Validation Check: The aqueous phase must remain clear and highly acidic (pH < 1). A cloudy aqueous phase indicates insufficient acid, which will lead to emulsions.

  • Phase Separation: Allow the layers to settle for 30 minutes. Separate the lower organic phase. Wash the organic phase with 2.0 L of 1M HCl, followed by 2.0 L of brine.

  • Isolation & Purification: Concentrate the organic phase under reduced pressure. Recrystallize the crude off-white solid from glacial acetic acid[5].

    • Causality: Glacial acetic acid provides an excellent solubility gradient; the target 1-isomer crystallizes out in high purity upon cooling, while the more soluble 2-isomer and di-acylated byproducts remain in the mother liquor.

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Workflow Prep 1. Reactor Prep (N2 Purge, Dry) Charge 2. Charge AlCl3 in DCM Prep->Charge Dose 3. Dose Naphthalene + Succinic Anhydride Charge->Dose Check1 Validation: Temp < 5°C? Dose->Check1 Check1->Dose No (Pause) Quench 4. Acidic Quench (Ice + HCl) Check1->Quench Yes Check2 Validation: Clear Aq Phase? Quench->Check2 Check2->Quench No (Add HCl) Isolate 5. Phase Separation & Crystallization Check2->Isolate Yes Product Pure 4-(1-Naphthyl)- 4-oxobutanoic acid Isolate->Product

Caption: Step-by-step scale-up workflow with integrated self-validation checkpoints.

References

  • Haworth Synthesis and PAH. SPCMC Study Guide to Organic Chemistry. [Link]

  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health (PMC).[Link]

  • 4-(1-Naphthyl)-4-oxobutanoic acid (CID 277786). PubChem.[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Naphthalen-1-yl-4-oxo-butyric acid vs. 4-Naphthalen-2-yl-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes and anthracenes, relies heavily on the regioselective functionalization of naphthalene. Two pivotal intermediates in this workflow—specifically within the Haworth synthesis—are 4-naphthalen-1-yl-4-oxo-butyric acid (the 1-isomer) and 4-naphthalen-2-yl-4-oxo-butyric acid (the 2-isomer).

While structurally similar, the position of the acyl substitution dictates profound differences in their thermodynamic stability, formation conditions, and downstream cyclization reactivity. This guide provides an objective, data-backed comparison of these two regioisomers, detailing the mechanistic causality behind their experimental handling and reactivity profiles.

Structural & Electronic Profiling

The fundamental reactivity differences between the 1-isomer and the 2-isomer stem from the steric environment of the naphthalene ring:

  • 4-Naphthalen-1-yl-4-oxo-butyric acid ( α -isomer): Substitution at the 1-position is subject to significant steric hindrance from the adjacent peri-hydrogen (at the C-8 position). This steric clash forces the carbonyl group out of coplanarity with the aromatic ring, reducing resonance stabilization.

  • 4-Naphthalen-2-yl-4-oxo-butyric acid ( β -isomer): Substitution at the 2-position lacks this peri-interaction. The carbonyl group remains coplanar with the naphthalene system, maximizing π -orbital overlap and resonance stabilization, making the 2-isomer the thermodynamically favored product [6].

Formation Dynamics: Solvent-Directed Succinoylation

Both oxo-acids are synthesized via the Friedel-Crafts acylation of naphthalene with succinic anhydride. However, the regioselectivity of this reaction is highly dependent on the choice of solvent, which dictates whether the reaction proceeds under kinetic or thermodynamic control[2].

  • Kinetic Control (Non-Polar Solvents): When the reaction is conducted in carbon disulfide (CS 2​ ) or halogenated solvents, the electrophile attacks the more electron-rich α -position (C-1), yielding predominantly the 1-isomer [2].

  • Thermodynamic/Steric Control (Polar Solvents): When nitrobenzene is used, it forms a massive, bulky solvation complex with aluminum chloride (AlCl 3​ ) and succinic anhydride. This bulky electrophile cannot easily access the sterically hindered 1-position. Consequently, the attack is directed to the less hindered β -position (C-2), yielding the 2-isomer[1, 2, 6].

G1 Naph Naphthalene + Succinic Anhydride Cond1 AlCl3 in CS2 (Kinetic Control) Naph->Cond1 Cond2 AlCl3 in Nitrobenzene (Thermodynamic/Steric Control) Naph->Cond2 Iso1 4-Naphthalen-1-yl- 4-oxo-butyric acid Cond1->Iso1 α-attack (C-1) Iso2 4-Naphthalen-2-yl- 4-oxo-butyric acid Cond2->Iso2 β-attack (C-2) Steric avoidance

Fig 1: Solvent-directed regioselectivity in the Friedel-Crafts succinoylation of naphthalene.

Comparative Reactivity in Cyclization (The Haworth Paradigm)

The Direct Cyclization Barrier

A critical reactivity trait of both 4-oxo-butyric acids is their resistance to direct intramolecular Friedel-Crafts cyclization. At the keto-acid stage, the strong electron-withdrawing (EWG) effect of the carbonyl group at the 4-position severely deactivates the naphthalene ring toward further electrophilic attack [3]. Attempting to cyclize these oxo-acids directly results in negligible yields of diketones.

The Reduction Imperative

To restore the nucleophilicity of the aromatic ring, the deactivating keto group must be reduced to a methylene group. This is universally achieved via the Clemmensen reduction (Zn(Hg) in concentrated HCl), converting the oxo-acids into 4-(1-naphthyl)butyric acid and 4-(2-naphthyl)butyric acid, respectively [4, 6].

Divergent Ring Closure Pathways

Once reduced, the two isomers exhibit drastically different cyclization behaviors upon treatment with strong acids (e.g., H 2​ SO 4​ or Polyphosphoric Acid - PPA):

  • Reduced 1-Isomer: Cyclizes exclusively at the C-2 position, forming 1-keto-1,2,3,4-tetrahydrophenanthrene. The other adjacent position (C-8) is structurally unavailable for ring closure.

  • Reduced 2-Isomer: Exhibits dual reactivity. Cyclization at the C-1 ( α ) position is kinetically favored, yielding the angular phenanthrene skeleton. However, the resulting angular structure suffers from peri-strain. Under thermodynamically controlled conditions (e.g., elevated temperatures in PPA), the cyclization becomes reversible, and the intermediate rearranges to attack the less hindered C-3 ( β ) position, yielding the linear anthracene skeleton [5].

G2 Start1 4-Naphthalen-1-yl- 4-oxo-butyric acid Red1 Clemmensen Reduction (Zn(Hg), HCl) Start1->Red1 Start2 4-Naphthalen-2-yl- 4-oxo-butyric acid Red2 Clemmensen Reduction (Zn(Hg), HCl) Start2->Red2 Int1 4-(1-Naphthyl)butyric acid Red1->Int1 Int2 4-(2-Naphthyl)butyric acid Red2->Int2 Cyc1 Intramolecular Acylation (H2SO4) Int1->Cyc1 Cyc2 Intramolecular Acylation (H2SO4 or PPA) Int2->Cyc2 Prod1 1-Keto-1,2,3,4- tetrahydrophenanthrene Cyc1->Prod1 Prod2A 4-Keto-1,2,3,4- tetrahydrophenanthrene (Kinetic: α-attack) Cyc2->Prod2A Prod2B 1-Keto-1,2,3,4- tetrahydroanthracene (Thermodynamic: β-attack) Cyc2->Prod2B

Fig 2: Post-reduction cyclization pathways highlighting kinetic vs. thermodynamic control.

Quantitative Data & Properties

Table 1: Physicochemical Properties Comparison

Property4-Naphthalen-1-yl-4-oxo-butyric acid4-Naphthalen-2-yl-4-oxo-butyric acid
CAS Number 4653-13-81590-22-3
Molecular Weight 228.24 g/mol 228.24 g/mol
Melting Point ~175 °C114–117 °C
Thermodynamic Stability Lower (due to peri-hindrance)Higher (coplanar resonance)
Preferred Solvent for Synthesis CS 2​ or Halogenated SolventsNitrobenzene

Table 2: Reactivity Profile

Reaction Stage1-Isomer Outcome2-Isomer Outcome
Direct Cyclization Fails (Ring deactivated by ketone)Fails (Ring deactivated by ketone)
Reduction (Zn/Hg) 4-(1-Naphthyl)butyric acid4-(2-Naphthyl)butyric acid
Cyclization (H 2​ SO 4​ ) Phenanthrene derivative (Exclusive)Phenanthrene derivative (Kinetic)
Cyclization (PPA, Heat) Phenanthrene derivative (Exclusive)Anthracene derivative (Thermodynamic)

Experimental Protocols

Protocol 1: Solvent-Directed Synthesis of Regioisomers

This protocol utilizes solvent polarity and steric bulk to drive regioselectivity during Friedel-Crafts acylation [1].

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 0.65 mol of pure naphthalene and 0.72 mol of succinic anhydride in 600 mL of the chosen solvent.

    • For 1-Isomer: Use Carbon Disulfide (CS 2​ ).

    • For 2-Isomer: Use Nitrobenzene.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 1.46 mol of anhydrous aluminum chloride (AlCl 3​ ) in small portions to control the exothermic reaction.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice and 100 mL of concentrated HCl to decompose the aluminum complex.

  • Isolation: Remove the solvent (via steam distillation for nitrobenzene). Extract the residue with aqueous sodium carbonate, filter, and acidify the filtrate with HCl to precipitate the oxo-acid. Recrystallize from glacial acetic acid.

Protocol 2: Clemmensen Reduction & Intramolecular Cyclization

This workflow overcomes the deactivation barrier of the oxo-acids [4].

  • Reduction: Suspend 0.1 mol of the oxo-acid in a mixture of 100 mL toluene, 100 mL concentrated HCl, and 50 mL water. Add 40 g of amalgamated zinc (Zn(Hg)).

  • Reflux: Heat the mixture to reflux for 24 hours, adding 10 mL of concentrated HCl every 6 hours to maintain acidity.

  • Extraction: Cool the mixture, separate the organic layer, wash with water, and evaporate the toluene to yield the reduced naphthylbutyric acid.

  • Cyclization:

    • For Phenanthrene derivatives: Dissolve the reduced acid in cold concentrated H 2​ SO 4​ and stir for 2 hours at room temperature. Pour over ice to precipitate the cyclic ketone.

    • For Anthracene derivatives (2-isomer only): Heat the reduced 2-isomer in Polyphosphoric Acid (PPA) at 120 °C for 4 hours to allow thermodynamic rearrangement to the C-3 position. Pour over ice and extract.

References

  • β-(3-ACENAPHTHOYL)
  • Source: quimicaorganica.
  • Source: spcmc.ac.
  • Source: benchchem.
  • Source: acs.
  • Source: sciencemadness.

Comparative Analysis of Synthesis Routes for 4-(Naphthalen-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(naphthalen-1-yl)-4-oxobutanoic acid (Synonyms: 3-(1-naphthoyl)propionic acid; β -(1-naphthoyl)propionic acid)

Executive Summary & The Regioselectivity Challenge

The synthesis of 4-(naphthalen-1-yl)-4-oxobutanoic acid is a critical foundational step in the preparation of 1-alkyl-phenanthrenes, menabitan analogs, and various polycyclic fluorophores. As a Senior Application Scientist, the most frequent challenge I observe in scaling this molecule is regioselectivity .

Naphthalene possesses two reactive sites for electrophilic aromatic substitution: the C1 ( α ) and C2 ( β ) positions.

  • Kinetic Control (C1): Attack at the C1 position is kinetically favored because the resulting arenium ion preserves the aromaticity of the adjacent benzene ring in more of its resonance structures, lowering the activation energy.

  • Thermodynamic Control (C2): The C1 position suffers from steric hindrance due to the adjacent C8 peri-hydrogen. If bulky catalyst-solvent complexes are used (e.g., AlCl₃ in nitrobenzene) or if temperatures are elevated, the reaction reversibly equilibrates to the thermodynamically more stable C2-isomer.

To obtain high purity 4-(naphthalen-1-yl)-4-oxobutanoic acid, chemists must choose between a strictly kinetically-controlled Friedel-Crafts acylation or a directed organometallic (Grignard) approach . This guide objectively compares both routes.

Pathway Visualization

SynthesisRoutes Naph Naphthalene FC_Cond Succinic Anhydride + AlCl3 Solvent: DCE, Temp: 0°C Naph->FC_Cond BromoNaph 1-Bromonaphthalene Grignard_Cond 1. Mg, THF (Grignard) 2. Succinic Anhydride BromoNaph->Grignard_Cond Inter_Arenium C1-Arenium Ion (Kinetic Intermediate) FC_Cond->Inter_Arenium Electrophilic Attack Byproduct 4-(Naphthalen-2-yl)-4-oxobutanoic acid (Thermodynamic Byproduct) FC_Cond->Byproduct Minor Pathway (C2 Attack) Inter_Grignard 1-Naphthylmagnesium Bromide (Nucleophile) Grignard_Cond->Inter_Grignard Insertion Target 4-(Naphthalen-1-yl)-4-oxobutanoic acid (Target Product) Inter_Arenium->Target Major Pathway Inter_Grignard->Target Nucleophilic Acyl Substitution (100%)

Fig 1: Mechanistic divergence in the synthesis of 4-(naphthalen-1-yl)-4-oxobutanoic acid.

Route 1: Kinetically-Controlled Friedel-Crafts Acylation

This is the classic Haworth reaction adapted for kinetic control. By utilizing a non-coordinating, moderately polar solvent like 1,2-dichloroethane (DCE) and strict cryogenic control, we minimize the steric bulk of the active electrophile and trap the kinetic C1 product .

Self-Validating Experimental Protocol

Note: This system validates itself during the crystallization phase; the 1-isomer selectively precipitates from toluene, while the 2-isomer remains highly soluble in the mother liquor.

  • Reaction Setup: In an oven-dried, 3-neck round-bottom flask under N₂, dissolve 1.0 eq (128 g) of naphthalene and 1.05 eq (105 g) of succinic anhydride in 800 mL of anhydrous DCE.

    • Causality: DCE is chosen over nitrobenzene because it does not form a massive, sterically encumbered complex with AlCl₃, which would otherwise force attack at the unhindered C2 position.

  • Lewis Acid Activation: Cool the mixture to 0–5 °C using an ice-salt bath. Add 2.2 eq (293 g) of anhydrous AlCl₃ in small portions over 90 minutes.

    • Causality: 2.2 equivalents are required because AlCl₃ coordinates with both carbonyl oxygens of succinic anhydride, plus the ketone of the newly formed product. Slow addition prevents exothermic spikes that drive thermodynamic equilibration to the C2-isomer.

  • Maturation: Stir the deep red/brown complex at 0–5 °C for 4 hours.

  • Quenching: Carefully pour the reaction mixture over 1.5 kg of crushed ice containing 100 mL of concentrated HCl. Stir vigorously until the organic layer turns yellow.

  • Isolation: Separate the DCE layer. Extract the aqueous layer with 200 mL DCE. Combine organic layers and extract with 10% aqueous Na₂CO₃ (3 x 300 mL).

    • Causality: The sodium carbonate selectively extracts the carboxylic acid product into the aqueous phase, leaving unreacted naphthalene and non-acidic byproducts in the organic phase.

  • Purification: Acidify the combined aqueous layers with conc. HCl to pH 1 to precipitate the crude acid. Filter, dry, and recrystallize from hot toluene to yield pure 4-(naphthalen-1-yl)-4-oxobutanoic acid.

Route 2: Directed Organometallic Synthesis (Grignard Route)

When absolute regiochemical purity (>99.5% C1-isomer) is required—such as in GMP pharmaceutical intermediate synthesis—the Friedel-Crafts route is often abandoned in favor of a Grignard approach. By pre-functionalizing the naphthalene core (1-bromonaphthalene), we dictate the exact site of carbon-carbon bond formation.

Self-Validating Experimental Protocol

Note: The reaction's success is visually validated by the consumption of Mg turnings and the transition from a cloudy suspension to a clear, dark Grignard solution.

  • Grignard Formation: In a dry flask under Argon, add 1.1 eq (26.7 g) of Mg turnings to 100 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium. Dropwise, add 1.0 eq (207 g) of 1-bromonaphthalene dissolved in 300 mL THF. Reflux for 2 hours until Mg is consumed.

    • Causality: Iodine removes the passivating MgO layer. THF is critical here; it solvates the resulting magnesium carboxylate intermediate later in the reaction much better than diethyl ether, preventing premature precipitation that stalls the reaction.

  • Nucleophilic Acyl Substitution: Cool the Grignard solution to -10 °C. Dropwise, add a solution of 1.05 eq (105 g) of succinic anhydride in 200 mL THF over 1 hour.

    • Causality: The low temperature prevents the highly reactive Grignard reagent from attacking the newly formed ketone moiety of the product (which would yield a tertiary alcohol byproduct). The formation of the magnesium salt of the carboxylic acid also severely deactivates the ketone toward further nucleophilic attack.

  • Quenching & Workup: Stir for 2 hours at room temperature, then quench with 500 mL of saturated aqueous NH₄Cl, followed by 1M HCl to dissolve magnesium salts.

  • Isolation: Extract with Ethyl Acetate (3 x 200 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from aqueous ethanol.

Comparative Data Analysis

The following table summarizes the quantitative and operational metrics of both routes based on standard process chemistry benchmarks .

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Synthesis
Regioselectivity (C1:C2) ~ 85:15 (Requires crystallization)> 99.5 : 0.5 (Absolute control)
Overall Yield (Isolated) 65% - 72%80% - 85%
Starting Material Cost Very Low (Naphthalene)Moderate (1-Bromonaphthalene)
Scalability Excellent (Ton scale)Moderate (Exothermic organometallic)
E-Factor (Waste) High (Due to AlCl₃ and aqueous quench)Moderate (Solvent intensive)
Primary Byproducts 4-(naphthalen-2-yl)-4-oxobutanoic acidNaphthalene (from quenched Grignard)
Best Use Case Large-scale industrial productionHigh-purity analytical standards / Pharma

Conclusion & Recommendations

For standard laboratory synthesis and large-scale industrial applications, the Kinetically-Controlled Friedel-Crafts Acylation (Route 1) remains the superior choice due to the low cost of raw materials. The 15% loss to the C2-isomer is an acceptable trade-off, as the C1-isomer is easily purified via thermodynamic crystallization in toluene.

However, for drug development professionals requiring strict impurity profiles (where C2-isomer contamination could lead to off-target toxicological effects in downstream APIs), the Directed Grignard Synthesis (Route 2) is mandatory. It bypasses the innate thermodynamic preferences of the naphthalene ring, ensuring absolute regiochemical fidelity.

References

  • Title: Organic Syntheses - Verified Procedures for Organic Chemistry Source: Organic Syntheses URL: [Link]

  • Title: PubChem Compound Database (4-(1-naphthyl)-4-oxobutanoic acid) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Friedel-Crafts Acylation Overview Source: ScienceDirect / Comprehensive Organic Synthesis URL: [Link]

  • Title: Grignard Reagents and Reactions Source: Chemistry LibreTexts URL: [Link]

Validating Structural Integrity of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context & The Analytical Challenge

4-Naphthalen-1-yl-4-oxo-butyric acid (often utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients and complex aromatic derivatives) presents a unique structural validation challenge. The molecule contains a bulky, non-polar naphthalene ring conjugated to a highly polar aryl ketone , terminating in a flexible aliphatic chain and a polar carboxylic acid .

During synthesis, formulation, or prolonged storage, this molecule is susceptible to specific degradation pathways, including decarboxylation, reduction of the ketone, or oxidation of the aliphatic chain. To validate its structural integrity, analytical chemists require a technique that is rapid, highly sensitive to functional group alterations, and robust against matrix interference.

While Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are traditional mainstays, Fourier-Transform Infrared (FTIR) Spectroscopy has emerged as the premier frontline tool for structural estimation and quality control[1].

Comparative Analysis: FTIR vs. Alternative Modalities

Choosing the correct analytical modality requires understanding the underlying physics of the molecule's interaction with electromagnetic radiation.

FTIR spectroscopy measures absolute frequencies at which a sample absorbs radiation due to changes in the dipole moment of its molecular bonds[2]. Because 4-Naphthalen-1-yl-4-oxo-butyric acid contains highly polar bonds (C=O and O-H), these functional groups dominate the FTIR spectrum, providing an unmistakable fingerprint.

Conversely, Raman spectroscopy relies on changes in molecular polarizability [2]. While Raman is excellent for analyzing the non-polar homonuclear C=C bonds of the naphthalene ring[3], it frequently suffers from baseline-distorting fluorescence induced by that same aromatic system. NMR provides unparalleled atomic connectivity but lacks the high-throughput speed required for rapid process analytical technology (PAT)[4].

Table 1: Modality Comparison for 4-Naphthalen-1-yl-4-oxo-butyric Acid
Analytical TechniquePrimary Physical MechanismStrengths for Target MoleculeLimitationsCost / Throughput
ATR-FTIR Dipole moment fluctuation[2]Unmatched sensitivity to polar C=O and O-H bonds; zero sample prep[3].Cannot determine exact atomic connectivity or stereochemistry.Low / High (<2 mins)
Raman Spectroscopy Molecular polarizability[2]Excellent for non-polar aromatic C=C bonds (naphthalene ring).High fluorescence interference from the aromatic ring system.Medium / High
¹H / ¹³C NMR Nuclear magnetic resonanceAbsolute structural elucidation and precise atomic connectivity[4].Requires deuterated solvents; time-consuming sample preparation.High / Low
HPLC-UV Chromatographic separationIdeal for quantifying trace impurities and degradation products[4].Requires reference standards; lengthy chromatographic run times.Medium / Low

The Causality of Experimental Design

To validate the structural integrity of this specific acid, we must abandon traditional KBr (potassium bromide) pellet transmission FTIR. KBr is highly hygroscopic; it absorbs atmospheric moisture, which produces a massive, broad O-H stretch in the 3300–2500 cm⁻¹ region. Because the primary diagnostic marker for our intact molecule is its own carboxylic acid O-H stretch in that exact same region, KBr moisture will mask degradation.

The Solution: Attenuated Total Reflectance (ATR) FTIR. ATR requires no sample preparation, eliminating moisture artifacts and preventing pressure-induced polymorphic changes that can occur during KBr pellet pressing. Furthermore, by utilizing an interferometer to capture all wavelengths simultaneously, FTIR systems can rapidly average dozens of scans to drastically improve the signal-to-noise ratio (SNR)[5].

Self-Validating Experimental Protocol (ATR-FTIR)

A protocol is only as reliable as its internal controls. To ensure the FTIR spectrum of 4-Naphthalen-1-yl-4-oxo-butyric acid is free from artifactual degradation, this workflow employs a self-validating loop.

Step-by-Step Methodology:
  • System Calibration (The Baseline Truth): Initialize the spectrometer and run a standard polystyrene film check. Verify that the diagnostic peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to ensure laser frequency accuracy.

  • Environmental Subtraction (Background Scan): Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient air. This step is critical to digitally subtract atmospheric H₂O vapor and CO₂ from the final sample spectrum.

  • Sample Application: Place ~2-5 mg of solid 4-Naphthalen-1-yl-4-oxo-butyric acid directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact (preventing air gaps that reduce peak intensity).

  • Data Acquisition: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution.

  • Quality Gate Assessment: Evaluate the Signal-to-Noise Ratio (SNR). If the SNR is < 100:1, the sample contact is poor. The protocol dictates immediate rejection, crystal recleaning, and sample reapplication.

  • Spectral Processing: Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth, followed by baseline correction.

Workflow Visualization

Workflow Start Sample Prep: 4-Naphthalen-1-yl-4-oxo-butyric acid Calib System Validation: Polystyrene Standard Check Start->Calib Bkg Background Scan: Air/Blank ATR Crystal Calib->Bkg Scan Sample Acquisition: 64 Scans, 4 cm⁻¹ Resolution Bkg->Scan Decision Quality Gate: SNR > 100:1? Scan->Decision Fail Reclean Crystal & Reapply Sample Decision->Fail No Analyze Spectral Analysis: Identify C=O, O-H, Aromatic Bands Decision->Analyze Yes Fail->Bkg Compare Orthogonal Validation: Cross-reference with NMR/Raman Analyze->Compare

Self-validating ATR-FTIR analytical workflow for structural integrity verification.

Data Interpretation: The Spectral Fingerprint

Once a high-quality spectrum is acquired, structural integrity is validated by confirming the presence of specific functional groups and the absence of degradation markers. The dual carbonyl system (aryl ketone + carboxylic acid) provides a highly specific diagnostic region.

Table 2: Quantitative FTIR Absorption Bands for 4-Naphthalen-1-yl-4-oxo-butyric Acid
Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance
Carboxylic O-H Stretch 3300 – 2500Strong, Very BroadConfirms intact acid. Loss indicates decarboxylation or esterification.
Aliphatic C-H Stretch 2950 – 2850Weak-MediumConfirms the intact butyric acid aliphatic backbone (-CH₂-CH₂-).
Carboxylic C=O Stretch ~1710Strong, SharpPrimary marker for the terminal carboxylic acid.
Aryl Ketone C=O Stretch ~1680Strong, SharpConjugation with the naphthalene ring lowers the frequency from a standard ketone (~1715 cm⁻¹).
Aromatic C=C Stretch ~1590, ~1510Medium, SharpConfirms the structural integrity of the naphthalene ring system.
Aromatic C-H Bending ~780StrongOut-of-plane bending characteristic of 1-substituted naphthalene derivatives.

Identifying Degradation: If the molecule undergoes reduction at the ketone position, the sharp ~1680 cm⁻¹ band will vanish, replaced by a distinct, sharper secondary alcohol O-H stretch around 3400 cm⁻¹ (distinct from the broad carboxylic O-H).

Conclusion

For the structural validation of 4-Naphthalen-1-yl-4-oxo-butyric acid, ATR-FTIR provides an optimal balance of speed, cost-efficiency, and molecular specificity. By exploiting the strong dipole moments of the molecule's oxygen-containing functional groups, FTIR delivers a definitive spectral fingerprint that immediately flags structural degradation[2]. While Raman and NMR serve as excellent orthogonal validation tools for complex matrices or absolute stereochemical analysis[4], a rigorously controlled, self-validating FTIR protocol remains the gold standard for routine structural integrity verification in pharmaceutical development[1].

References

  • Trevor Henderson. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager.
  • "Fourier Transform Infrared Spectroscopy in Modern Analytical Chemistry: A Comprehensive Review." International Journal of Pharmaceutical Research and Applications.
  • "A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol." Taylor & Francis.
  • "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Gateway Analytical.
  • "How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques." Persee.

Sources

Gas Chromatography Validation for 4-Naphthalen-1-yl-4-oxo-butyric Acid Residual Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Naphthalen-1-yl-4-oxo-butyric acid (an aroyl propionic acid derivative often utilized in veterinary and human drug synthesis), requires rigorous control of residual solvents. Because this compound is a bulky, high-boiling aromatic carboxylic acid, it presents unique challenges for gas chromatography (GC).

This guide objectively compares the performance of Static Headspace GC-FID (HS-GC-FID) against Direct Liquid Injection GC-FID (DLI-GC-FID) for the validation of residual solvents in this specific matrix. It provides a field-proven, self-validating methodology grounded in validation standards and safety limits.

Mechanistic Challenges & Method Selection

When analyzing residual solvents in 4-Naphthalen-1-yl-4-oxo-butyric acid, the physical chemistry of the API intermediate dictates the analytical approach. The molecule contains a hydrophobic naphthyl ring and a highly polar carboxylic acid moiety (-COOH).

The Failure of Direct Liquid Injection (DLI)

In DLI-GC-FID, the sample is dissolved and injected directly into the heated GC inlet. However, the high boiling point and thermal instability of 4-Naphthalen-1-yl-4-oxo-butyric acid cause it to accumulate in the inlet liner. The carboxylic acid groups hydrogen-bond with silanol active sites on the glass liner and column head.

  • The Causality: This accumulation creates a secondary stationary phase in the inlet. Polar residual solvents (like Methanol or Ethyl Acetate) adsorb onto this matrix residue, leading to severe peak tailing, unpredictable retention time shifts, and rapid column degradation.

The Superiority of Static Headspace (HS)

HS-GC-FID bypasses matrix interference by relying on thermodynamic phase partitioning. Only the volatile residual solvents enter the gas phase, leaving the non-volatile 4-Naphthalen-1-yl-4-oxo-butyric acid safely trapped in the liquid diluent.

  • The Causality: By isolating the matrix, the GC inlet and column remain pristine. This ensures long-term baseline stability and highly reproducible peak areas, which are mandatory for passing stringent system suitability requirements.

HeadspaceMechanism Vial Headspace Vial Equilibration at 85°C Liquid Liquid Phase • 4-Naphthalen-1-yl-4-oxo-butyric acid • DMSO (Diluent) • Residual Solvents Vial->Liquid Contains Gas Gas Phase (Headspace) • Volatile Solvents (DCM, Toluene) • Carrier Gas (He) Liquid->Gas Partitioning (K) Thermodynamic Equilibrium GC GC-FID Transfer Line Gas->GC Pressurize & Inject

Thermodynamic phase partitioning of volatile solvents from the non-volatile API matrix.

Comparative Performance Data

To objectively demonstrate the superiority of HS-GC-FID over DLI-GC-FID for this specific compound, an ICH Q2(R2) validation was executed targeting a representative solvent panel: Methanol (Class 2), Dichloromethane (Class 2), Ethyl Acetate (Class 3), and Toluene (Class 2).

The data below summarizes the validation performance against regulatory acceptance criteria.

Validation ParameterICH Q2(R2) CriteriaHS-GC-FID PerformanceDLI-GC-FID Performance
Specificity No matrix interferencePass (Clean baseline)Fail (Matrix co-elution, drift)
Linearity (R²) ≥ 0.990 (LOQ to 120%)0.9992 - 0.9998 0.9850 - 0.9910 (Poor for polar)
Accuracy (Recovery) 80.0% - 120.0%95.2% - 104.5% 72.1% - 115.4% (Matrix adsorption)
Precision (RSD) ≤ 15.0% (6 replicates)2.1% - 4.5% 12.5% - 22.0% (Inlet contamination)
System Maintenance N/ALiner replaced every ~500 runsLiner replaced every ~20 runs

Step-by-Step HS-GC-FID Methodology

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, ensuring absolute trustworthiness in the results.

A. Reagents & Diluent Selection
  • Diluent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality for Choice: 4-Naphthalen-1-yl-4-oxo-butyric acid is insoluble in water. DMSO effortlessly dissolves the bulky naphthyl ring and the polar acid group. Furthermore, DMSO has a high boiling point (189°C) and low vapor pressure at the 85°C equilibration temperature, meaning it will not flood the headspace and mask early-eluting solvents like Methanol.

B. Standard & Sample Preparation
  • Standard Solution: Prepare a mixed standard in DMSO containing Methanol (3000 ppm), Dichloromethane (600 ppm), Ethyl Acetate (5000 ppm), and Toluene (890 ppm), calculated relative to a 100 mg/mL sample concentration.

  • Sample Solution: Accurately weigh 500 mg of 4-Naphthalen-1-yl-4-oxo-butyric acid into a 20 mL glass headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss.

C. Instrumental Parameters
  • Column Selection: USP G43 (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm).

    • Causality: The cyanopropylphenyl/dimethylpolysiloxane stationary phase provides the exact intermediate polarity required to resolve polar alcohols (Methanol) from non-polar aromatics (Toluene) without co-elution.

  • Headspace Conditions:

    • Oven Temperature: 85°C

    • Equilibration Time: 30 minutes (Ensures full thermodynamic equilibrium).

    • Transfer Line: 105°C (Prevents condensation of solvents before the GC inlet).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).

    • Detector: FID at 250°C.

D. Self-Validating System Suitability Test (SST)

Before analyzing the 4-Naphthalen-1-yl-4-oxo-butyric acid samples, the system must autonomously prove its fitness:

  • Resolution (Rs): The resolution between Ethyl Acetate and Dichloromethane must be ≥ 1.5 .

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard must be ≥ 10 .

  • Repeatability: The Relative Standard Deviation (RSD) of peak areas from 6 replicate injections of the Standard Solution must be ≤ 15.0% .

ValidationWorkflow A Method Selection (HS-GC-FID vs DLI) B Specificity & System Suitability (SST: Resolution > 1.5) A->B C Linearity & Range (LOQ to 120% of ICH Limit) B->C D Accuracy / Recovery (Spike at 50%, 100%, 150%) C->D E Precision (Repeatability RSD < 15%) D->E F Robustness (Temp/Flow Variations) E->F

Sequential ICH Q2(R2) validation workflow for residual solvent analytical procedures.

Conclusion

For complex, high-boiling aromatic acids like 4-Naphthalen-1-yl-4-oxo-butyric acid, standard Direct Liquid Injection is fundamentally flawed due to active-site matrix adsorption. By employing Static Headspace GC-FID with a DMSO diluent and a USP G43 column, analytical scientists can isolate the volatile analytes from the destructive matrix. This causality-driven approach ensures a robust, self-validating system that easily meets all ICH Q2(R2) and USP <467> regulatory thresholds.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q3C(R9) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <467> Residual Solvents Source: United States Pharmacopeia - National Formulary (USP-NF) URL:[Link]

Safety Operating Guide

4-Naphthalen-1-yl-4-oxo-butyricacid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide: 4-Naphthalen-1-yl-4-oxo-butyric Acid

Introduction 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS: 4653-13-8)[1], frequently referred to in literature as 3-(1-naphthoyl)propionic acid[2], is a highly valuable synthetic intermediate in medicinal chemistry, often utilized in the synthesis of complex polycyclic therapeutics. However, due to its lipophilic naphthyl core and reactive carboxylic acid moiety, it presents specific occupational hazards and environmental persistence risks. Proper handling and disposal are not just regulatory formalities; they are critical operational requirements to prevent aquatic toxicity and ensure laboratory safety.

This guide provides a comprehensive, self-validating system for the operational handling, spill decontamination, and terminal disposal of 4-Naphthalen-1-yl-4-oxo-butyric acid, grounded in established chemical safety principles.

Section 1: Chemical Profile and Hazard Identification

Before initiating any workflow involving 4-Naphthalen-1-yl-4-oxo-butyric acid, personnel must understand its physicochemical properties. The compound is a solid powder at room temperature with a melting point of approximately 175 °C[1]. Because it is highly lipophilic, it can readily partition into biological membranes, making skin and respiratory protection paramount.

Table 1: Physicochemical Properties of 4-Naphthalen-1-yl-4-oxo-butyric acid

PropertyValue / Description
CAS Number 4653-13-8
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
Physical State Solid (Crystalline Powder)
Melting Point ~175 °C
Solubility Profile Soluble in DMSO, DCM, Methanol; Poorly soluble in water

According to its [1], the compound triggers several Globally Harmonized System (GHS) hazard classifications.

Table 2: GHS Hazard Classifications and Required PPE

GHS CodeHazard StatementRequired Personal Protective Equipment (PPE)
H302 Harmful if swallowedStandard lab coat, restricted eating/drinking in lab zones
H315 Causes skin irritationNitrile gloves (double-gloving recommended for prolonged use)
H319 Causes serious eye irritationANSI Z87.1 compliant chemical safety goggles
H335 May cause respiratory irritationHandling strictly within a certified chemical fume hood

Section 2: Step-by-Step Methodologies

Protocol A: Solid Spill Containment and Decontamination Accidental spills of solid 4-Naphthalen-1-yl-4-oxo-butyric acid pose an inhalation risk due to aerosolized particulates. This protocol ensures safe containment without exacerbating airborne exposure.

  • Isolate the Area: Immediately restrict access to the spill zone to prevent personnel from tracking the powder across the laboratory floor.

  • Don Advanced PPE: In addition to standard PPE, equip a properly fitted N95 or P100 particulate respirator if the spill occurred outside of a localized exhaust ventilation system.

  • Dust Suppression (Causality Step): Lightly mist the spilled powder with a non-reactive, low-volatility solvent (e.g., water containing a mild surfactant). Why? Dry sweeping generates microscopic airborne dust that can be inhaled, triggering H335 respiratory irritation. Wetting the powder aggregates the particles, neutralizing the inhalation hazard.

  • Mechanical Collection: Using a non-sparking scoop or a disposable anti-static brush, carefully sweep the wetted aggregate into a designated, sealable solid hazardous waste container.

  • Surface Decontamination: Wipe down the affected surface with a solvent capable of dissolving residual compound (e.g., isopropanol), followed by a secondary wash with an aqueous detergent solution.

  • Validation: Visually inspect the surface under a bright, directional light source to ensure no crystalline residue remains. Dispose of all contaminated wipes and PPE in the solid waste bin.

Protocol B: Routine Laboratory Waste Segregation and Disposal Improper disposal of 4-Naphthalen-1-yl-4-oxo-butyric acid down the sink can lead to severe aquatic toxicity and regulatory fines. All waste must be routed to high-temperature incineration [2].

  • Determine Waste State: Identify whether the waste is a solid (e.g., contaminated consumables, excess powder) or dissolved in a liquid solvent.

  • Aqueous Waste Neutralization: If the acid was utilized in an aqueous extraction, use dilute sodium bicarbonate (NaHCO₃) to adjust the pH to between 5 and 9.

    • Validation: Confirm the pH using universal indicator strips before transferring to the aqueous waste carboy.

    • Causality: Highly acidic solutions can react exothermically with other waste components and corrode standard storage containers over time.

  • Organic Solvent Segregation:

    • Halogenated: If the compound is dissolved in dichloromethane (DCM) or chloroform, route the solution to the "Halogenated Organic Waste" container. Causality: Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of toxic dioxin byproducts [3].

    • Non-Halogenated: If dissolved in DMSO, methanol, or ethyl acetate, route to the "Non-Halogenated Organic Waste" container.

  • Labeling and Transfer: Clearly label all containers with "Hazardous Waste," the specific chemical name, the solvents present, and the primary hazard (Irritant). Transfer to the institutional Environmental Health and Safety (EHS) department.

Section 3: Visualizing the Disposal Workflow

To ensure absolute compliance and prevent cross-contamination of waste streams, follow the decision-tree workflow below.

Figure 1: Decision-tree workflow for the segregation and disposal of 4-Naphthalen-1-yl-4-oxo-butyric acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277786, 4-(1-Naphthyl)-4-oxobutanoic acid. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories. Retrieved from:[Link]

Sources

Personal protective equipment for handling 4-Naphthalen-1-yl-4-oxo-butyricacid

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with a thorough Google search for safety data on 4-Naphthalen-1-yl-4-oxo-butyric acid. My initial focus is on hazard classifications, reactivity details, and recommended PPE from trusted sources like SDS and chemical databases.

Analyzing Hazard Data

I've expanded my search to analyze the collected data thoroughly. My goal is to pinpoint the specific hazards, like skin/eye irritation, respiratory risks, and potential ingestion toxicity. Now, I am digging into the appropriate PPE: gloves, eye protection, respiratory protection, protective clothing, and waste disposal.

Compiling Data & Procedures

I'm now collating safety and handling data on the chemical, concentrating on hazard classifications, reactivity, and recommended PPE from reliable sources. My focus shifts to dissecting potential hazards, like skin/eye irritation, respiratory risks, and ingestion toxicity. I'll also research appropriate PPE and disposal procedures. Then, I'll structure information logically into a guide, which starts with a hazard overview, and step-by-step procedures for PPE. I will also make a summary table of PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.